molecular formula C11H7NO B13135084 5-(3-Ethynylphenyl)oxazole

5-(3-Ethynylphenyl)oxazole

Cat. No.: B13135084
M. Wt: 169.18 g/mol
InChI Key: CUQWQXMOCWAPGF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethynylphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethynylbenzaldehyde with an amine and an acid catalyst to form the oxazole ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethynylphenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction typically results in the formation of alcohols or amines .

Scientific Research Applications

5-(3-Ethynylphenyl)oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Ethynylphenyl)oxazole exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The specific pathways involved can vary depending on the application, but often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethynylphenyl)oxazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific chemical modifications or interactions .

Properties

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

5-(3-ethynylphenyl)-1,3-oxazole

InChI

InChI=1S/C11H7NO/c1-2-9-4-3-5-10(6-9)11-7-12-8-13-11/h1,3-8H

InChI Key

CUQWQXMOCWAPGF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CN=CO2

Origin of Product

United States

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